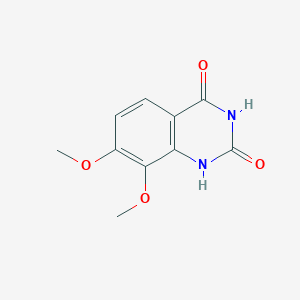

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

カタログ番号 B1313490

CAS番号:

61948-70-7

分子量: 222.2 g/mol

InChIキー: ZNCZFFBFTRODRN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-” is a derivative of quinoline-2,4-diones . Quinoline-2,4-diones are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are valuable in drug research and development .

Synthesis Analysis

The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many publications . They have been used in the synthesis of related four-membered to seven-membered heterocycles . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .Chemical Reactions Analysis

Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They display different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .科学的研究の応用

Application 1: Synthesis of Fused Heterocycles

- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.

- Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .

- Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .

Application 2: Synthesis of Azepines

- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.

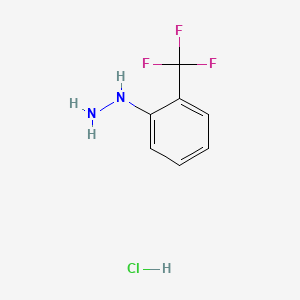

- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .

- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .

Application 3: Synthesis of Fused Oxazoles

- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of fused oxazoles . These compounds are important in medicinal chemistry due to their diverse biological activities.

- Methods of Application : The synthetic methodology involves the treatment of 4-hydroxy-2(1H)-quinolones with bromine in acetic acid or chloroform, which affords 2-ethyl-1,2-dihydro-oxazolo[3,2-a]quinolin-5-ones by concomitant cyclization .

- Results or Outcomes : The synthesis of these fused oxazoles has led to compounds showing unique biological activities .

Application 4: Synthesis of Tetrazoloazepines

- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.

- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .

- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .

Application 5: Synthesis of Fused Heterocycles

- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.

- Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .

- Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .

Application 6: Synthesis of Tetrazoloazepines

- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.

- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .

- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines .

特性

IUPAC Name |

7,8-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCZFFBFTRODRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488304 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- | |

CAS RN |

61948-70-7 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Acetic acid (177.4 ml., 3.1 moles) was added to a vigorously stirred suspension of 3,4-dimethoxyanthranilic acid (436.5 g., 2.21 moles) in 10 liters of water. Then 2.24 liters of 20% potassium cyanate (5.53 moles) solution was gradually added and the mixture was stirred for one hour at 40° C. After cooling the reaction mixture to 20° C., 3.54 kg. sodium hydroxide pellets were added maintaining the temperature below 40° C. The reaction mixture was heated to 90° C. for 45 minutes and then slowly cooled in an ice bath. The sodium salt of the product was filtered, resuspended in 6 liters of water, acidified with concentrated hydrochloric acid (370 ml.), cooled and filtered to yield 404 grams (82%) of the product. Recrystallization from dimethylformamide gave colorless crystals, M.P. 314°-6° C.

Name

Yield

82%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)